molecular formula C9H15BClNO3 B2687538 6-Isopropoxy-4-methylpyridine-3-boronic acid HCl CAS No. 2377605-84-8

6-Isopropoxy-4-methylpyridine-3-boronic acid HCl

Cat. No.: B2687538
CAS No.: 2377605-84-8
M. Wt: 231.48
InChI Key: SCJKGOZMRAHLSF-UHFFFAOYSA-N
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Description

6-Isopropoxy-4-methylpyridine-3-boronic acid HCl (CAS: MFCD29035382) is a boronic acid derivative featuring a pyridine ring substituted with an isopropoxy group at position 6, a methyl group at position 4, and a boronic acid moiety at position 2. The compound is provided as a hydrochloride (HCl) salt, enhancing its stability and solubility in polar solvents. It is commonly used as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals due to its reactivity and selectivity .

Properties

IUPAC Name

(4-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3.ClH/c1-6(2)14-9-4-7(3)8(5-11-9)10(12)13;/h4-6,12-13H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJKGOZMRAHLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)OC(C)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride typically involves the reaction of 6-isopropoxy-4-methylpyridine with a boronic acid reagent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .

Industrial Production Methods

In an industrial setting, the production of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and yield. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boronate esters. Substitution reactions can lead to the formation of various functionalized pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids, including 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride, have been studied for their potential in cancer treatment. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating cellular protein levels. For instance, the FDA-approved drug bortezomib, a boronic acid derivative, is used for multiple myeloma treatment and has paved the way for further research into similar compounds .

Antibacterial and Antiviral Properties
Research indicates that boronic acids exhibit antibacterial and antiviral activities. The mechanism often involves the inhibition of enzymes critical for bacterial survival or viral replication. For example, derivatives of boronic acids have been shown to inhibit β-lactamases, which are enzymes that confer antibiotic resistance . The application of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride in these contexts could be explored further.

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of boronic acids is their use as intermediates in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of a pyridine moiety in 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride may enhance its reactivity and selectivity in such reactions .

Functionalization of Aromatic Compounds
The compound can also facilitate the functionalization of aromatic compounds through Friedel-Crafts reactions. These reactions allow for the introduction of various substituents onto aromatic rings, expanding the diversity of chemical structures that can be synthesized .

Case Study 1: Anticancer Research

A study demonstrated that boronic acid derivatives could effectively inhibit cancer cell proliferation by targeting proteasome activity. The incorporation of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride into experimental drug formulations showed promising results in vitro against specific cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Synthesis Optimization

In a synthetic chemistry context, researchers optimized conditions for reactions involving 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride to improve yields in Suzuki-Miyaura reactions. Adjustments in solvent choice and catalyst type were found to significantly enhance the efficiency of the coupling reactions, demonstrating the practical utility of this compound in organic synthesis .

Data Table: Summary of Applications

Application AreaSpecific UseExample/Outcome
Medicinal ChemistryAnticancer activityInhibits proteasome; potential lead compound
Antibacterial/antiviral propertiesInhibits β-lactamases
Organic SynthesisSuzuki-Miyaura cross-couplingForms C-C bonds; enhances synthetic pathways
Functionalization of aromatic compoundsEnables diverse substituent introduction

Mechanism of Action

The mechanism of action of 6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride involves its ability to form covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. The compound can also interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-Isopropoxy-4-methylpyridine-3-boronic acid HCl with analogous compounds, highlighting substituent positions, purity, and molecular formulas:

Compound Name CAS Number Substituents Purity Molecular Formula
This compound MFCD29035382 6-isopropoxy, 4-methyl 96% C9H13BClNO3 (assumed)
5-Chloro-6-isopropoxypyridine-3-boronic acid 1150114-69-4 5-chloro, 6-isopropoxy N/A C8H10BClNO3
6-Methoxy-4-methylpyridin-3-ylboronic acid 503184-35-8 6-methoxy, 4-methyl N/A C7H10BNO3
(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid MFCD31726413 2-isopropoxy, 6-methyl 95% C9H14BNO3
6-(Methylthio)pyridin-3-ylboronic acid 321438-86-2 6-methylthio N/A C6H8BNO2S

Key Differences and Implications

Substituent Position and Electronic Effects: The 6-isopropoxy group in the target compound is an electron-donating substituent, which activates the pyridine ring for electrophilic substitution and enhances stability in cross-coupling reactions. In contrast, 5-chloro-6-isopropoxypyridine-3-boronic acid () introduces an electron-withdrawing chlorine atom, which may reduce reactivity in Suzuki reactions compared to the methyl-substituted analog .

Steric Considerations: The 4-methyl group in the target compound introduces steric bulk near the boronic acid moiety, which may influence coupling efficiency.

Functional Group Modifications :

  • 6-(Methylthio)pyridin-3-ylboronic acid () replaces the oxygen-based isopropoxy group with a sulfur-containing methylthio group. Thioethers are less polar and more lipophilic, which could alter solubility and reactivity profiles in organic syntheses .

Purity and Practical Utility

The target compound is available at 96% purity (), slightly higher than analogs like (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid (95%). Higher purity is critical in pharmaceutical applications to minimize side reactions and byproduct formation .

Biological Activity

6-Isopropoxy-4-methylpyridine-3-boronic acid hydrochloride (CAS Number: 2377605-84-8) is a heterocyclic compound featuring a pyridine ring with a boronic acid functional group. Its molecular formula is C₉H₁₅BClNO₃, and it has a molecular weight of approximately 231.48 g/mol. This compound is primarily utilized in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds. Although specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential therapeutic applications.

The presence of the isopropoxy group at the 6-position and a methyl group at the 4-position enhances the compound's solubility and stability, making it suitable for various applications in medicinal chemistry and organic synthesis. The hydrochloride form increases its solubility in aqueous environments, which is advantageous for biological studies.

Enzyme Inhibition Studies

Research indicates that boronic acids can selectively inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that boron compounds can effectively inhibit serine proteases, which play crucial roles in various physiological processes . The potential for 6-Isopropoxy-4-methylpyridine-3-boronic acid HCl to serve as an enzyme inhibitor warrants further investigation.

Antimicrobial Activity

A comparative study on various boron-containing compounds revealed that certain derivatives exhibited significant antimicrobial activity against pathogenic bacteria and fungi. Although direct studies on this compound are not available, its structural characteristics align with those of other effective antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Methylpyridine-3-boronic acidMethyl group at position 4Lacks isopropoxy group
2-Isopropoxy-5-methylpyridine-3-boronic acidIsopropoxy at position 2Different substitution pattern
6-Methoxy-4-methylpyridine-3-boronic acidMethoxy instead of isopropoxyVariance in electronic properties

This table illustrates how the presence of the isopropoxy group in this compound enhances its solubility and stability compared to other derivatives.

Q & A

Q. What are the key steps for synthesizing 6-Isopropoxy-4-methylpyridine-3-boronic acid HCl, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves reductive amination or boronic acid coupling. For analogous compounds (e.g., [2-(morpholin-4-ylmethyl)phenyl]boronic acid), a common approach is reacting a formyl precursor with an amine in methanol, followed by NaBH₄ reduction and HCl neutralization . Purification via column chromatography (silica gel, dichloromethane eluent) and recrystallization (e.g., propan-2-ol) ensures >95% purity. Purity validation requires HPLC (>97% by GC/HPLC) and elemental analysis .

Q. What characterization techniques are critical for confirming the structure of this boronic acid?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the isopropoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.5–5.0 ppm for OCH), pyridine protons (δ ~7.0–8.5 ppm), and boronic acid protons (if present) .
  • Elemental Analysis : Verify C, H, N, and B content within ±0.3% of theoretical values.
  • FT-IR : Confirm B-O (∼1340 cm⁻¹) and pyridine ring vibrations (∼1600 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent boronic acid degradation. Aqueous solutions should be pH-adjusted to 4–6 to avoid protodeboronation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic acid?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos Pd G3 (0.5–5 mol%) .
  • Solvent/Base : Use toluene/EtOH (4:1) with Na₂CO₃ (2 equiv) or DMF/H₂O with K₃PO₄.
  • Temperature : 80–110°C for 12–24 hours.
  • Example Data :
Catalyst (5 mol%)SolventBase (2 equiv)Yield (%)
Pd(PPh₃)₄TolueneNa₂CO₃72
XPhos Pd G3DMFK₃PO₄89

Q. How to resolve contradictions in cross-coupling yields between batch reactions?

  • Methodological Answer :
  • Hypothesis Testing :

Boronic Acid Stability : Confirm absence of protodeboronation via ¹H NMR after storage.

Oxygen Sensitivity : Use degassed solvents and inert atmosphere .

Catalyst Deactivation : Test fresh vs. aged catalysts; add ligands (e.g., PPh₃) to stabilize Pd(0).

  • Systematic Screening : Vary equivalents of boronic acid (1.2–2.0 equiv) and monitor reaction progress via TLC .

Q. What computational methods predict the reactivity of this boronic acid in catalysis?

  • Methodological Answer :
  • DFT Calculations : Model the transition state of cross-coupling using Gaussian or ORCA. Focus on B-O bond dissociation energy and electron density at the pyridine ring .
  • Molecular Docking : Simulate interactions with Pd catalysts to identify steric/electronic effects from the isopropoxy group.

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